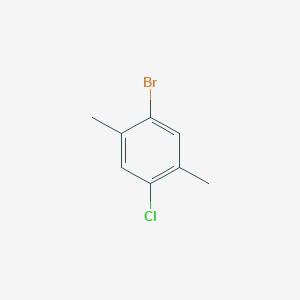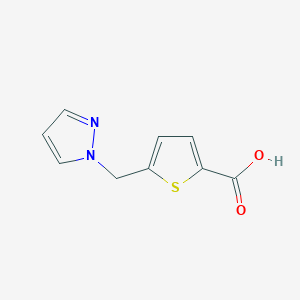
1-Bromo-4-chloro-2,5-dimethylbenzene
Vue d'ensemble
Description
“1-Bromo-4-chloro-2,5-dimethylbenzene” is a chemical compound with the molecular formula C8H8BrCl . It has a molecular weight of 219.51 . The compound is solid at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 1-Bromo-2-chlorobenzene can be synthesized from 2-chloroaniline via diazotization followed by a Sandmeyer reaction . Another example is the synthesis of 1-Bromo-4-chloro-2-methylbenzene from 4-Bromo-3-methylaniline .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H8BrCl/c1-5-4-8(10)6(2)3-7(5)9/h3-4H,1-2H3 . This code provides a specific representation of the molecular structure of the compound.
Chemical Reactions Analysis
While specific reactions involving “this compound” are not mentioned in the search results, bromochlorobenzenes are known to undergo various types of reactions. For example, they can participate in electrophilic substitution reactions .
Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
1. Synthesis of Sulfur-Functionalized Quinone Derivatives
1-Bromo-4-chloro-2,5-dimethylbenzene has been explored in the synthesis of sulfur-containing quinone derivatives. This involves the bromination of 1,4-dimethoxy-2,3-dimethylbenzene and further conversion to these derivatives (Aitken et al., 2016).
2. Halogenation Studies
The compound has been involved in studies of ring halogenations of polyalkylbenzenes. This research uses 1-bromo-2,5-pyrrolidinedione with acidic catalysts, providing insights into the selectivity and efficiency of the halogenation process (Bovonsombat & Mcnelis, 1993).
3. Chromatographic Analysis
It has been subject to chromatographic analysis, particularly in studying the separation and identification of chloro derivatives of 1,4-dimethylbenzene. This research helps in understanding the physico-chemical properties and boiling points of such compounds (Bermejo, Blanco, & Guillén, 1985).
4. Pharmaceutical Intermediate Manufacturing
The compound is a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors, which are significant in diabetes therapy. Its synthesis from dimethyl terephthalate demonstrates its role in the pharmaceutical industry (Zhang et al., 2022).
5. Reaction Kinetics Study
It has been used in experimental and theoretical studies to understand the reaction kinetics of benzylic bromination reactions. Such studies are crucial for developing efficient synthetic pathways in organic chemistry (Villalba et al., 2018).
Safety and Hazards
Mécanisme D'action
Target of Action
1-Bromo-4-chloro-2,5-dimethylbenzene is an organic compound that is often used as an intermediate in organic synthesis . The primary targets of this compound are other organic compounds, such as drugs, pesticides, dyes, and coatings .
Mode of Action
The compound interacts with its targets through chemical reactions. One common reaction is alkylation . In this process, an alkyl group is transferred from one molecule to another. This can result in significant changes in the chemical structure and properties of the target molecule .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific target molecules and the nature of the chemical reactions involved. It’s worth noting that reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation, are common .
Pharmacokinetics
Its chemical stability and solubility suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific chemical reactions it undergoes with its target molecules. These reactions can lead to the synthesis of new compounds, such as drugs, pesticides, dyes, and coatings .
Propriétés
IUPAC Name |
1-bromo-4-chloro-2,5-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-5-4-8(10)6(2)3-7(5)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEYWTLIMGCRGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592428 | |
| Record name | 1-Bromo-4-chloro-2,5-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85072-44-2 | |
| Record name | 1-Bromo-4-chloro-2,5-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B1319224.png)













